molecular formula C18H20Cl3N B12430687 rac-trans-N-Methyl Sertraline-d6 Hydrochloride

rac-trans-N-Methyl Sertraline-d6 Hydrochloride

Cat. No.: B12430687
M. Wt: 362.7 g/mol
InChI Key: NMOWLQJGQMLAKI-VHPXTUDUSA-N
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Description

rac-trans-N-Methyl Sertraline-d6 Hydrochloride (CAS: 2124272-18-8) is a stable isotope-labeled derivative of N-methyl sertraline, where six hydrogen atoms in the methyl group are replaced by deuterium (D) . Its molecular formula is C₁₈H₁₄D₆Cl₃N, with a molecular weight of 362.75 g/mol. The unlabeled parent compound (CAS: 79836-76-3) is a selective serotonin reuptake inhibitor (SSRI), and the deuterated form is primarily utilized as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy .

Key physicochemical properties include:

  • Storage: +4°C
  • Transport: Room temperature
  • Supplier: Toronto Research Chemicals (TRC) and other specialized vendors .

Properties

Molecular Formula

C18H20Cl3N

Molecular Weight

362.7 g/mol

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-N,N-bis(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C18H19Cl2N.ClH/c1-21(2)18-10-8-13(14-5-3-4-6-15(14)18)12-7-9-16(19)17(20)11-12;/h3-7,9,11,13,18H,8,10H2,1-2H3;1H/t13-,18+;/m0./s1/i1D3,2D3;

InChI Key

NMOWLQJGQMLAKI-VHPXTUDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Imine Formation and Hydrogenation

The primary route involves a two-step process:

  • Imine Synthesis :
    • Reactants : Tetralone, deuterated methylamine (CD₃NH₂) in aqueous solution (25–40% concentration).
    • Conditions : 70–80°C for 40–50 hours in a closed vessel.
    • Outcome : Forms N-methyl-d₆ tetralone imine with minimal byproducts (e.g., titanium dioxide avoidance).
  • Catalytic Hydrogenation :
    • Catalyst : Pd/BaSO₄ (0.2–0.5 wt%) under 4–5 kg/cm² H₂ pressure.
    • Solvent : Methanol or tetrahydrofuran (THF).
    • Conditions : 25–35°C for 6–24 hours, yielding rac-trans-sertraline-d6 with cis/trans ratios >3:1.
    • Key Advantage : Pd/BaSO₄ minimizes dehalogenation (<0.1% byproducts) compared to Pd/C.

Table 1 : Hydrogenation Conditions and Outcomes

Catalyst Solvent Temperature (°C) cis/trans Ratio Yield (%)
Pd/BaSO₄ Methanol 25–35 3:1 78–83
Pd/Graphite THF 28–30 12:1 70–75

Resolution of Racemates

Racemic sertraline-d6 is resolved via:

  • Mandelic Acid Salt Formation :
    • React rac-trans-sertraline-d6 with D-(-)-mandelic acid in ethyl acetate.
    • Reflux for 1 hour, followed by cooling to 25°C for crystallization.
  • Free Base Conversion :
    • Treat mandelate salt with 10% NaOH to isolate enantiomers.
    • Acidify with HCl in acetonitrile to precipitate This compound .

Isotopic Labeling Strategies

Deuterium incorporation occurs at the N-methyl group via:

  • Deuterated Methylamine (CD₃NH₂) :
    • Direct substitution in imine synthesis ensures >98% isotopic purity.
  • Solvent Exchange :
    • Use of deuterated solvents (e.g., D₂O, CD₃OD) during crystallization prevents proton back-exchange.

Crystallization and Polymorphic Control

Final product crystallization is critical for polymorphic form II:

  • Solvent System : Acetonitrile or n-butanol.
  • Conditions :
    • Bubble HCl gas at 25–45°C until pH <2.
    • Rapid crystallization avoids gel intermediates.
  • Yield : 70–80% with >99% chemical purity.

Table 2 : Crystallization Parameters

Solvent Temperature (°C) HCl Addition Rate Crystal Form
Acetonitrile 25–45 4.5–5 kg/hr Form II
n-Butanol 5–10 Slow Form II

Analytical Characterization

  • Spectroscopic Methods :
    • IR : Peaks at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-D stretch).
    • XRD : Distinct peaks at 2θ = 10.5°, 15.3°, and 21.7° confirm Form II.
  • Chromatography :
    • HPLC : Retention time = 6.2 min (C18 column, 60:40 acetonitrile/water).
    • UPC² : Chiralpak IA-3 column resolves enantiomers in <3.5 minutes.

Industrial-Scale Considerations

  • Cost Efficiency :
    • Pd/BaSO₄ catalyst reuse reduces expenses by 20%.
  • Safety :
    • Avoid TiCl₄ (hazardous) and molecular sieves (uneconomical) in favor of aqueous methylamine.

Chemical Reactions Analysis

N-Methylation via Eschweiler-Clarke Reaction

  • Reaction Basis : Secondary amines (e.g., sertraline) react with formaldehyde (CH₂O) and formic acid (HCOOH) under acidic conditions to form tertiary amines.

  • Deuterium Labeling : In this case, deuterated formaldehyde (CD₂O) and deuterated methylamine sources introduce six deuterium atoms (d6) at the methyl group attached to the nitrogen .

  • Stereochemical Outcome : The trans configuration arises from the retention of spatial arrangement during methylation, confirmed by chiral chromatography and NMR .

ParameterDetails
ReactantsSertraline, CD₂O, DCOOH
ConditionspH 7–9.5, 25–30°C, 24–48 hrs
Yield>95% (analytical purity)

Metabolic Reactions

As a metabolite of sertraline, its formation and degradation pathways involve cytochrome P450 (CYP) enzymes:

Hepatic Metabolism

  • Primary Pathway : CYP3A4 and CYP2B6 mediate N-demethylation of sertraline to form N-desmethylsertraline, a less active metabolite .

  • Deuterium Isotope Effects : The d6 label slows enzymatic N-demethylation due to kinetic isotope effects (KIEs), altering metabolic rates by ~10–15% compared to non-deuterated analogs .

EnzymeRole in MetabolismContribution (%)
CYP3A4Primary demethylation25–35
CYP2B6Secondary demethylation15–20
CYP2C19Minor pathway<10

Stability and Degradation

Stability studies reveal pH- and solvent-dependent behavior:

Hydrolytic Degradation

  • Acidic Conditions (pH 3.0) : Stable for >30 days with <5% degradation.

  • Basic Conditions (pH 9.5) : Rapid hydrolysis to α-hydroxy sertraline ketone (major degradant) .

ConditionDegradation ProductsHalf-Life
pH 3.0None detected>30 days
pH 7.0Trace N-oxides20 days
pH 9.5α-hydroxy ketone, glucuronides7 days

Mass Spectrometric Fragmentation

  • Base Peak : m/z 362.75 ([M+H]⁺) .

  • Key Fragments :

    • m/z 274.1 (loss of CH₂Cl₂)

    • m/z 198.0 (tetrahydronaphthalene core) .

Nuclear Magnetic Resonance (¹H-NMR)

  • Deuterium Integration : Six deuterium atoms confirmed at δ 2.45–2.65 ppm (N-methyl group) .

Scientific Research Applications

rac-trans-N-Methyl Sertraline-d6 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-trans-N-Methyl Sertraline-d6 Hydrochloride is similar to that of its non-deuterated counterpart. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The deuterium substitution can affect the compound’s pharmacokinetic properties, potentially altering its duration of action and metabolic stability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Deuterated Hydrochlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Count Storage Primary Application Supplier
rac-trans-N-Methyl Sertraline-d6 HCl 2124272-18-8 C₁₈H₁₄D₆Cl₃N 362.75 6 +4°C LC-MS internal standard Toronto Research Chemicals
Sotalol-d6 Hydrochloride N/A Not specified Not available 6 Not specified Cardiovascular research Toronto Research Chemicals
Nor Lidocaine-d6 Hydrochloride TRC-N713503-1MG C₁₄H₁₈D₆ClN₂O 313.84* 6 Not specified Metabolite reference standard Toronto Research Chemicals
Tolterodine-d6 Hydrochloride 1246816-99-8 C₂₂H₂₆D₆ClNO 413.98* 6 Not specified Pharmacokinetic studies (overactive bladder) Not specified
2-Chloro-N,N-dimethylethylamine-d6 HCl 97941-91-8 C₄H₇D₆Cl₂N 182.11* 6 Not specified Biochemical synthesis Multiple vendors

*Calculated based on molecular formula and isotopic substitution.

Key Findings:

Structural Differences :

  • Deuterium Substitution : All listed compounds incorporate six deuterium atoms, but their positions vary. For example, rac-trans-N-Methyl Sertraline-d6 labels the N-methyl group, whereas Tolterodine-d6 labels aromatic or aliphatic positions depending on the parent structure .
  • Parent Compound Class :
  • Sertraline derivatives (SSRIs) vs. Sotalol (beta-blocker) vs. Tolterodine (antimuscarinic) .

Applications :

  • rac-trans-N-Methyl Sertraline-d6 HCl : Primarily used in neuropharmacology research for quantifying sertraline metabolites .
  • Sotalol-d6 HCl : Employed in cardiovascular studies to track drug distribution and metabolism .
  • Tolterodine-d6 HCl : Utilized in urinary incontinence research to assess drug bioavailability .

Supplier Landscape: Toronto Research Chemicals (TRC) is a prominent supplier of deuterated standards, including Sotalol-d6 and Nor Lidocaine-d6 . Other vendors, such as MedChemExpress, may offer related compounds .

Storage and Stability :

  • rac-trans-N-Methyl Sertraline-d6 HCl requires refrigeration (+4°C), whereas storage conditions for other compounds are often unspecified but likely similar due to the labile nature of deuterated compounds .

Research Implications and Limitations

  • Advantages of Deuterated Compounds : Enhanced analytical precision in mass spectrometry due to minimal isotopic interference .
  • Limitations: Limited commercial availability for niche compounds (e.g., Tolterodine-d14 HCl) . Structural complexity may complicate synthesis, as seen in sertraline derivatives with multiple chiral centers .

Biological Activity

Rac-trans-N-Methyl Sertraline-d6 Hydrochloride is a deuterated form of the well-known selective serotonin reuptake inhibitor (SSRI) sertraline, which is primarily used in the treatment of various psychiatric disorders, including depression and anxiety. The incorporation of deuterium allows for enhanced tracking in metabolic studies and pharmacokinetic research. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14D6Cl3N
  • Molecular Weight : 362.75 g/mol
  • CAS Number : 2124272-18-8

This compound exhibits its biological activity primarily through the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant and anxiolytic effects. Additionally, it may influence various neurotransmitter systems, including dopamine and norepinephrine pathways, contributing to its therapeutic profile.

1. Antidepressant Effects

Research indicates that sertraline and its isotopes, including this compound, are effective in treating major depressive disorder (MDD) and other mood disorders. A study by Zorita et al. (2003) demonstrated significant improvements in depressive symptoms among patients treated with sertraline over a 12-week period.

2. Anxiolytic Properties

The compound has also shown efficacy in reducing anxiety symptoms. Clinical trials have reported that sertraline significantly decreases anxiety levels in patients with generalized anxiety disorder (GAD) and panic disorder.

3. Neuroprotective Effects

Recent studies suggest that sertraline may possess neuroprotective properties due to its ability to modulate neuroinflammation and promote neurogenesis. Research by Rammes et al. (2001) highlighted the potential of sertraline to enhance neuronal survival under stress conditions.

Case Studies

StudyObjectiveFindings
Zorita et al., 2003Evaluate antidepressant efficacySignificant reduction in depressive symptoms after 12 weeks of treatment with sertraline
Rammes et al., 2001Investigate neuroprotective effectsSertraline promoted neuronal survival under stress conditions
PharmGKB SummaryPharmacokinetics analysisDetailed metabolic pathways for sertraline, including demethylation processes

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of standard sertraline but allow for precise tracking due to deuterium labeling. The primary metabolic pathway involves hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Q & A

Q. What are the recommended methods for synthesizing rac-trans-N-Methyl Sertraline-d6 Hydrochloride and confirming its structural integrity?

Synthesis typically involves isotopic labeling (deuterium substitution) during the methylation step of sertraline derivatives. Key steps include:

  • Deuteration : Use of deuterated methylating agents (e.g., CD3I) under controlled anhydrous conditions.
  • Purification : Chromatographic techniques (HPLC or GC) to isolate the trans-isomer and remove unreacted intermediates.
  • Structural Confirmation :
    • Mass Spectrometry (MS) : To verify isotopic purity (e.g., 6 deuterium atoms) and molecular weight.
    • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and absence of non-deuterated impurities.
    • X-ray Crystallography (optional): For absolute configuration validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks; avoid skin contact due to potential neurotoxic effects.
  • Storage : Store at 0–6°C in airtight, light-resistant containers. Label with CAS No. (106083-71-0) and hazard identifiers (e.g., "Harmful if inhaled") .
  • Waste Disposal : Follow institutional guidelines for halogenated organic compounds.

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Setup :
    • Sample Preparation : Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 37°C, and 50°C.
    • Time Points : Collect data at 0, 7, 14, and 30 days.
  • Analytical Methods :
    • High-Resolution LC-MS : Quantify degradation products and monitor deuterium retention.
    • Circular Dichroism (CD) : Track stereochemical changes in the trans-isomer.
  • Data Interpretation : Use Arrhenius kinetics to predict shelf-life and identify degradation pathways .

Q. How can contradictory findings in receptor-binding affinity studies of this compound be resolved?

Contradictions often arise from methodological differences:

  • Receptor Source : Compare results from heterologous expression systems (e.g., HEK293 vs. CHO cells) to rule out host-specific post-translational modifications.
  • Binding Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and incubation time (e.g., 1 hour) to ensure reproducibility.
  • Data Normalization : Use internal controls (e.g., non-deuterated sertraline) to calibrate affinity measurements.
  • Meta-Analysis : Apply multivariate statistical models to reconcile divergent datasets, as seen in hybrid receptor-response studies .

Q. What methodological considerations are essential for longitudinal studies investigating the compound’s metabolic stability in in vivo models?

  • Animal Model Selection : Use transgenic rodents with humanized cytochrome P450 enzymes to mimic human metabolism.
  • Dosing Regimen : Administer deuterated and non-deuterated forms in parallel to assess isotopic effects.
  • Sampling Strategy : Collect plasma, liver, and brain tissues at multiple time points (e.g., 0.5, 2, 8, 24 hours post-dose).
  • Analytical Workflow :
    • LC-MS/MS : Quantify parent compound and metabolites (e.g., N-demethylated products).
    • Isotope Tracing : Monitor deuterium loss via mass shift analysis.
  • Ethical Compliance : Adhere to institutional animal care protocols and minimize sample size via power analysis .

Q. How can researchers address discrepancies in reported pharmacokinetic (PK) parameters across studies?

  • Source Analysis : Audit differences in administration routes (oral vs. intravenous), species (rat vs. primate), and analytical sensitivity (e.g., LOD of LC-MS instruments).
  • Covariate Adjustment : Use mixed-effects models to account for variables like body weight and hepatic blood flow.
  • Cross-Validation : Compare PK profiles with radiolabeled analogs to validate deuterium retention’s impact on bioavailability.
  • Temporal Framing : Apply time-series analysis to distinguish short-term absorption variability from long-term clearance trends, as demonstrated in longitudinal presenteeism studies .

Methodological Notes

  • Data Contradiction Resolution : Cross-reference experimental conditions (e.g., solvent polarity in NMR, gradient settings in HPLC) to identify confounding variables .
  • Temporal Analysis : Use structural equation modeling (SEM) to disentangle short-term vs. long-term effects, as seen in stress-response research .
  • Ethical Compliance : Document all safety protocols and regulatory approvals explicitly in the Methods section .

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